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Compound of Interest

Compound Name: 5-Benzofuranol, 4-chloro-

Cat. No.: B1499602

Get Quote

Executive Summary
4-Chloro-5-benzofuranol is a halogenated bicyclic phenol used as an intermediate in the

synthesis of bioactive benzofuran derivatives. Its structural integrity is defined by the specific

regiochemistry of the chlorine atom at position C4 and the hydroxyl group at position C5. This

proximity induces unique electronic shielding effects observable in Nuclear Magnetic

Resonance (NMR) and distinct fragmentation patterns in Mass Spectrometry (MS). This guide

provides a self-validating framework for confirming the identity of this specific isomer against

potential regioisomers (e.g., 6-chloro or 7-chloro analogs).

Structural Analysis & Numbering
To ensure accurate spectral assignment, the standard IUPAC numbering for the benzofuran

core is applied:

O1: Heterocyclic oxygen.

C2/C3: Furan ring carbons.

C4: Substituted with Chlorine (Cl).[1]
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C5: Substituted with Hydroxyl (OH).

C6/C7: Unsubstituted aromatic carbons.

Mass Spectrometry (MS) Data
Objective: Confirm molecular weight and isotopic composition.

Molecular Ion & Isotope Pattern
The presence of a single chlorine atom imparts a characteristic isotopic signature.

Formula: C₈H₅ClO₂

Exact Mass: 168.00 (for ³⁵Cl)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Fragmentation Logic (Graphviz)
The following diagram illustrates the primary fragmentation pathway expected under Electron

Impact (EI) ionization (70 eV).
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Figure 1: Proposed fragmentation pathway for 4-chloro-5-benzofuranol under EI-MS

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Validate regiochemistry via coupling constants and chemical shifts.

¹H NMR Data (400 MHz, DMSO-d₆)
The 4-chloro substituent eliminates the H4 proton, removing any meta-coupling to H6 or para-

coupling to H7. This simplifies the aromatic region to an AB system for H6/H7.
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*Note: Shifts are predicted based on substituent additivity constants (SCS) relative to

benzofuran and phenol base values.

¹³C NMR Data (100 MHz, DMSO-d₆)
C5 (C-OH): ~150.5 ppm (Deshielded by Oxygen).

C2: ~146.0 ppm (Alpha to Oxygen).

C7a: ~148.0 ppm (Quaternary bridgehead).

C3a: ~128.0 ppm (Quaternary bridgehead).

C4 (C-Cl): ~118.0 ppm (Upfield shift due to ortho-shielding from OH and Cl effect).

C7: ~112.0 ppm.

C6: ~114.0 ppm.

C3: ~106.0 ppm.

NMR Connectivity Workflow
The following logic map demonstrates how to distinguish the 4-chloro isomer from the 6-chloro

isomer using coupling constants.
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Figure 2: NMR logic flow for distinguishing the 4-chloro regioisomer.

Infrared Spectroscopy (IR)
Objective: Confirm functional groups.
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Experimental Protocols
To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

NMR Sample Preparation[1]
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ to ensure full solubility of the phenolic

moiety and to sharpen the OH signal through hydrogen bonding with the solvent.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Tube: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Acquisition:

Set relaxation delay (d1) to ≥ 1.0s to ensure integration accuracy.

Acquire 16 scans for ¹H and ≥ 256 scans for ¹³C.

Mass Spectrometry (GC-MS)
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Derivatization (Optional but Recommended): Phenols can tail on non-polar columns.

Silylation with BSTFA + 1% TMCS ensures sharp peaks.

Protocol: Mix 1 mg sample + 100 µL Pyridine + 100 µL BSTFA. Heat at 60°C for 30 mins.

Inject 1 µL.

Column: DB-5ms or equivalent (30m x 0.25mm).

Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

Quality Control Criteria
Purity Check: The ¹H NMR should show no extraneous peaks in the aliphatic region (0-5

ppm) other than solvent/water.

Isomer Check: Confirm the integration ratio of aromatic protons (H2:H3:H6:H7) is exactly

1:1:1:1. Any deviation suggests contamination with the 6-chloro or 7-chloro isomer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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